molecular formula C14H19NO4 B8099821 (R)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

(R)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Cat. No.: B8099821
M. Wt: 265.30 g/mol
InChI Key: SNDBWQDZODFRCK-LLVKDONJSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid is a chiral compound widely used in organic synthesis. It is known for its role as a building block in the preparation of various pharmaceuticals and biologically active molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral amine.

    Protection: The amine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Coupling: The protected amine is then coupled with p-tolylacetic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of ®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Oxidation and Reduction: The aromatic ring in the p-tolyl group can undergo oxidation or reduction reactions, leading to different derivatives.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for aromatic oxidation.

Major Products

    Hydrolysis: Produces the free amine derivative.

    Substitution: Yields various substituted derivatives depending on the reagent used.

    Oxidation: Leads to oxidized aromatic derivatives.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid involves its role as a protecting group and chiral auxiliary. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The chiral center in the compound allows for the synthesis of enantiomerically pure products, which is crucial in the development of chiral drugs.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid: The enantiomer of the compound, with similar properties but different stereochemistry.

    N-Boc-p-tolylalanine: Another Boc-protected amino acid with a similar structure.

    Boc-protected phenylalanine: A related compound with a phenyl group instead of a p-tolyl group.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)acetic acid is unique due to its specific chiral center and the presence of the p-tolyl group, which imparts distinct chemical properties and reactivity. Its ability to serve as a chiral building block and protecting group makes it valuable in various synthetic applications.

Properties

IUPAC Name

(2R)-2-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDBWQDZODFRCK-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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